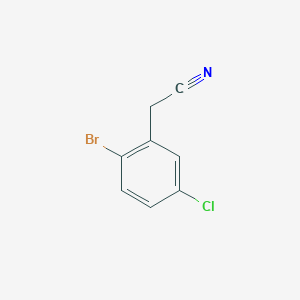

2-Bromo-5-chlorophenylacetonitrile

説明

2-Bromo-5-chlorophenylacetonitrile is an organic compound with the CAS Number: 127792-49-8 . It has a molecular weight of 230.49 and is used as a reagent and building block in the synthesis of other chemicals .

Synthesis Analysis

2-Bromo-5-chlorophenylacetonitrile is used as a reagent and building block in the synthesis of other chemicals . It can be synthesized from Potassium thiocyanate and 2-Bromo-5-fluorobenzyl bromide .Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chlorophenylacetonitrile is C8H5BrClN . The InChI Code is 1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 .Chemical Reactions Analysis

2-Bromo-5-chlorophenylacetonitrile is used as a reagent in the synthesis of other chemicals . It can be used to synthesize complex compounds .Physical And Chemical Properties Analysis

2-Bromo-5-chlorophenylacetonitrile is a solid at room temperature . It has a boiling point of 307.8±27.0 C at 760 mmHg . It is stored at a temperature of 4C .科学的研究の応用

Application 1: Synthesis of 2,5-bisarylthiophenes

- Summary of the Application : The compound “2-Bromo-5-chlorophenylacetonitrile” is used in the synthesis of 2,5-bisarylthiophenes . This process is accomplished by a sequential Suzuki cross-coupling reaction .

- Methods of Application or Experimental Procedures : The Density Functional Theory (DFT) studies were carried out at the B3LYP/6-31G (d, p) level of theory to compare the geometric parameters of 2,5-bisarylthiophenes with those from X-ray diffraction results .

- Results or Outcomes : The synthesized compounds were screened for in vitro bacteria scavenging abilities . Some compounds were found potent against E. coli .

Application 2: Bromination Reaction on Acetophenone Derivatives

- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results or Outcomes : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The yield exceeded 80% observed in 14 students .

Application 3: Synthesis of Nanomaterials

- Summary of the Application : Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . “2-Bromo-5-chlorophenylacetonitrile” can be used in the synthesis of these nanomaterials .

- Methods of Application or Experimental Procedures : Exceptionally high surface areas can be achieved through the rational design of nanomaterials . Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

- Results or Outcomes : The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

Application 4: Acetonitrile in Organic Synthesis

- Summary of the Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- Methods of Application or Experimental Procedures : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Results or Outcomes : This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

Application 5: Cyanomethylation

- Summary of the Application : Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

- Methods of Application or Experimental Procedures : The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with p K a = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

- Results or Outcomes : Additionally, the cleavage of the H 3 C-CN bond or H-CH 2 CN in CH 3 CN generates • CN or • CH 2 CN radicals .

Application 6: Tetrasubstituted Olefins

- Summary of the Application : Tetrasubstituted olefins are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials . “2-Bromo-5-chlorophenylacetonitrile” can be used in the synthesis of these compounds .

- Methods of Application or Experimental Procedures : The synthesis of tetrasubstituted olefins involves the reaction of “2-Bromo-5-chlorophenylacetonitrile” with other reagents under specific conditions .

- Results or Outcomes : The synthesized tetrasubstituted olefins can be used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(2-bromo-5-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFYTGSDGUGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chlorophenylacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)